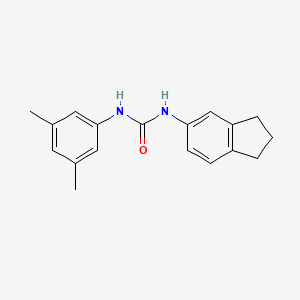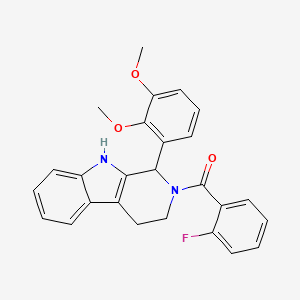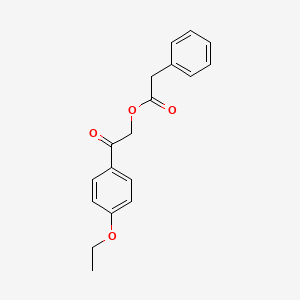![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Friedel-Crafts Acylation: The spirocyclic core is subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl group. Key steps include:
-
Formation of the Spirocyclic Core:
Cyclization Reaction: A precursor such as a diketone or diol undergoes cyclization in the presence of an acid or base catalyst to form the spirocyclic structure.
Oxidation: The intermediate is then oxidized to introduce the necessary ketone functionalities.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: A structurally related compound with different substituents.
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic frameworks but varying functional groups.
Uniqueness: 1-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![2-(2-fluorophenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine](/img/structure/B4963311.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)
![8-benzyl-N-[(2-methoxyphenyl)methyl]-6-phenyl-3,5,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-13-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B4963382.png)



![1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol](/img/structure/B4963417.png)
